3,5-Dibenzyloxybenzaldehyde

Green Chemistry Alkylresorcinol Synthesis Sustainable Organic Synthesis

3,5-Dibenzyloxybenzaldehyde (CAS 14615-72-6) is the enabling protected benzaldehyde building block that succeeds where unprotected 3,5-dihydroxybenzaldehyde fails. Its benzyl ether groups mask phenolic hydroxyls, permitting Wittig olefinations, alkylations, and organometallic couplings that would otherwise cause side reactions. Researchers synthesizing porphyrin-core dendrimers, stilbene analogues, survivin dimerization modulators, or long-chain alkylresorcinols will find this compound essential. With a defined mp of 78–82°C and established protocols, it delivers reliable performance for complex molecule assembly.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 14615-72-6
Cat. No. B085893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibenzyloxybenzaldehyde
CAS14615-72-6
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H18O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyCHUAMRVJSRBRHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibenzyloxybenzaldehyde (CAS 14615-72-6) for Synthesis and Drug Discovery


3,5-Dibenzyloxybenzaldehyde (CAS 14615-72-6) is a symmetrically substituted aromatic aldehyde bearing two benzyl-protected phenolic hydroxyl groups at the 3- and 5-positions . This compound serves as a versatile intermediate in medicinal chemistry and materials science, with documented roles in synthesizing survivin dimerization modulators and constructing dendritic architectures . Its defined melting point of 78–82 °C and established synthetic protocols from 3,5-dihydroxybenzaldehyde provide researchers with a reliably characterized building block for complex molecule assembly.

Why Unprotected 3,5-Dihydroxybenzaldehyde Cannot Substitute for 3,5-Dibenzyloxybenzaldehyde in Synthesis


Generic substitution with the unprotected precursor 3,5-dihydroxybenzaldehyde is often impossible due to fundamental differences in reactivity and solubility [1]. The free phenolic hydroxyl groups in 3,5-dihydroxybenzaldehyde are incompatible with strongly basic or nucleophilic reaction conditions commonly employed in Wittig olefinations, alkylations, and organometallic couplings, leading to undesired side reactions or complete synthetic failure. The benzyl ether protecting groups in 3,5-dibenzyloxybenzaldehyde mask these hydroxyls, enabling reactions that would otherwise be unfeasible and imparting markedly different solubility characteristics essential for organic-phase synthesis [2].

Quantitative Differentiation of 3,5-Dibenzyloxybenzaldehyde from Synthetic Alternatives


Elimination of Toxic Demethylation Reagents in Alkylresorcinol Synthesis

3,5-Dibenzyloxybenzaldehyde enables a significantly greener synthetic route to long-chain alkylresorcinols compared to the traditional precursor 3,5-dimethoxybenzaldehyde. By starting from 3,5-dibenzyloxybenzaldehyde, researchers eliminated the need for harsh demethylation reagents such as BBr₃ or HBr, which are both highly toxic and generate hazardous waste [1]. This substitution, combined with solvent changes, reduced overall waste generation by a factor of seven and condensed a four-step sequence into two one-pot, two-step reactions, achieving comparable overall yields of 66% for C19 and 60% for C21 alkylresorcinols [1].

Green Chemistry Alkylresorcinol Synthesis Sustainable Organic Synthesis

Solubility-Driven Feasibility for Wittig Olefination in Stilbene Synthesis

The synthesis of stilbene analogues via Wittig reaction requires the use of 3,5-dibenzyloxybenzaldehyde rather than the unprotected 3,5-dihydroxybenzaldehyde. The benzyl ether protecting groups confer sufficient organic solubility to the aldehyde, enabling the Wittig reaction to proceed in standard organic solvents [1]. In contrast, 3,5-dihydroxybenzaldehyde's high polarity and poor solubility in organic media render it unsuitable for this key carbon-carbon bond-forming step without extensive and often impractical optimization [1].

Stilbene Synthesis Wittig Reaction Protecting Group Strategy

Defined Aldehyde Focal Point for Dendrimer Assembly via Direct Condensation

3,5-Dibenzyloxybenzaldehyde serves as a critical building block with a reactive aldehyde focal point for the convergent synthesis of metalloporphyrin-core dendrimers. A comparative study demonstrated that dendrons bearing a 3,5-disubstituted benzaldehyde focal point can be directly condensed with pyrrole under mild conditions to rapidly assemble small dendrimers [1]. This direct condensation route was identified as especially useful for rapid assembly of lower-generation dendrimers, whereas the alternative route involving pre-formed benzyl bromide dendrons required more laborious purification of the final product [1].

Dendrimer Synthesis Porphyrin-Core Dendrimers Convergent Synthesis

Quantified Lipophilicity Advantage Over Unprotected Analog

3,5-Dibenzyloxybenzaldehyde exhibits substantially higher lipophilicity compared to its unprotected analog 3,5-dihydroxybenzaldehyde. The calculated XLogP3 value for 3,5-dibenzyloxybenzaldehyde is 4.3, whereas 3,5-dihydroxybenzaldehyde has a predicted XLogP3 of approximately 0.9 [1]. This ~3.4 log unit difference corresponds to a theoretical >2,500-fold increase in octanol-water partition coefficient, translating to significantly enhanced membrane permeability and organic-phase partitioning for synthetic and biological applications.

Lipophilicity LogP Drug Design Membrane Permeability

Established Commercial Availability with Validated Quality Specifications

3,5-Dibenzyloxybenzaldehyde is commercially available from multiple reputable suppliers with well-defined, verifiable quality specifications, ensuring reproducibility across research batches. Standard commercial purity exceeds 98.0% by GC, with a defined melting point range of 78–82 °C and NMR confirmation of structure . This stands in contrast to the unprotected precursor 3,5-dihydroxybenzaldehyde, which is prone to oxidation and requires careful storage to maintain purity , and to custom-synthesized analogs which lack batch-to-batch consistency guarantees.

Chemical Procurement Quality Control Reproducible Research

Documented Survivin-Targeting Activity in Prostate Cancer Models

3,5-Dibenzyloxybenzaldehyde has demonstrated specific biological activity in prostate cancer models through binding to the survivin protein, a member of the inhibitor of apoptosis protein (IAP) family . Survivin is overexpressed in multiple cancers and correlates with poor prognosis . The compound induces apoptosis in prostate cancer cells and inhibits the growth of cultured prostate cancer cells in vitro . While direct comparative data against structural analogs in survivin inhibition assays are not publicly available, this established mechanism distinguishes it from 3,5-dimethoxybenzaldehyde, which is primarily used as a synthetic intermediate without documented survivin-targeting activity.

Cancer Research Survivin Inhibition Apoptosis Prostate Cancer

Defined Use Cases for 3,5-Dibenzyloxybenzaldehyde in Synthesis and Drug Discovery


Green Synthesis of Long-Chain Alkylresorcinol Analytical Standards

Research groups requiring analytical standards of long-chain alkylresorcinols (C19, C21) for food biomarker studies or fermentation monitoring should select 3,5-dibenzyloxybenzaldehyde as the starting material to access a greener, two-step synthetic route [1]. This approach eliminates toxic demethylation reagents, reduces waste by 7-fold, and achieves 66% and 60% overall yields for C19 and C21 alkylresorcinols, respectively [1].

Synthesis of Stilbene Derivatives via Wittig Olefination

For medicinal chemists synthesizing stilbene analogues for biological evaluation, 3,5-dibenzyloxybenzaldehyde is the essential protected aldehyde building block [1]. The unprotected 3,5-dihydroxybenzaldehyde is incompatible with Wittig reaction conditions due to solubility and reactivity issues, making this protected form the enabling intermediate for successful carbon-carbon bond formation [1].

Convergent Assembly of Fréchet-Type Metalloporphyrin Dendrimers

Materials scientists constructing porphyrin-core dendrimers should select 3,5-dibenzyloxybenzaldehyde-derived dendrons to access the direct condensation route with pyrrole [1]. This method enables rapid assembly of lower-generation dendrimers under mild conditions, avoiding the purification challenges associated with the alternative Williamson ether synthesis route [1].

Medicinal Chemistry Lead Optimization Targeting Survivin Dimerization

Cancer research groups pursuing survivin dimerization modulators can utilize 3,5-dibenzyloxybenzaldehyde as a validated starting scaffold [1]. The compound has documented binding to survivin protein and apoptosis induction in prostate cancer cells [2], providing a rational starting point for structure-activity relationship studies that simpler benzaldehyde analogs cannot offer.

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